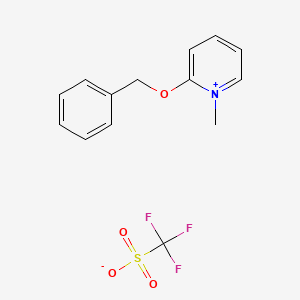

2-Benzyloxy-1-methylpyridinium triflate

Description

2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt known for its ability to convert alcohols into benzyl ethers upon warming . This compound is particularly valuable in organic synthesis due to its mild and convenient reactivity, making it an effective reagent for benzyl protection of alcohols under neutral conditions .

Propriétés

IUPAC Name |

1-methyl-2-phenylmethoxypyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXHYQYOPHEFGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468711 | |

| Record name | Dudley Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882980-43-0 | |

| Record name | Dudley Reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)-1-methylpyridinium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Improved Protocol for 2-Benzyloxypyridine

In a typical procedure, 2-chloropyridine is reacted with benzyl alcohol in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80–90°C for 12–24 hours, yielding 2-benzyloxypyridine in 75–85% yield after aqueous workup and purification. This method avoids hazardous crown ethers and simplifies scale-up.

N-Methylation Strategies for BnOPT Formation

The critical step in BnOPT synthesis involves the quaternization of 2-benzyloxypyridine via N-methylation. Two primary approaches dominate the literature: in situ generation and isolated reagent preparation .

Isolated Reagent Preparation

The traditional method involves treating 2-benzyloxypyridine with methyl triflate in a polar aprotic solvent such as dichloromethane or toluene. The reaction is typically conducted at 0°C to room temperature for 1–2 hours, yielding BnOPT as a crystalline solid. Key steps include:

-

Dissolving 2-benzyloxypyridine in anhydrous toluene.

-

Dropwise addition of methyl triflate under nitrogen atmosphere.

-

Stirring until precipitation completes (1–2 hours).

-

Filtration and washing with cold toluene to isolate BnOPT in 80–90% yield.

Table 1: Reaction Conditions for Isolated BnOPT Synthesis

In Situ Generation Protocol

For applications requiring immediate use, BnOPT can be generated in situ by combining 2-benzyloxypyridine, methyl triflate, and the substrate alcohol in one pot. This method eliminates the need to isolate the hygroscopic BnOPT salt and is particularly advantageous for air- or moisture-sensitive substrates. Magnesium oxide (MgO) is often added to scavenge triflic acid generated during the reaction, maintaining neutral conditions.

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

-

Toluene : Preferred for its low polarity, which promotes precipitation of BnOPT.

-

Trifluorotoluene : Enhances solubility of polar intermediates, improving yields in stubborn cases (e.g., sterically hindered alcohols).

-

Dichloromethane : Less ideal due to partial solubility of BnOPT, leading to lower yields.

Characterization and Stability

BnOPT is characterized by 1H NMR , 13C NMR , and mass spectrometry :

-

1H NMR (CDCl3): δ 8.70 (d, J = 6.0 Hz, 1H), 8.20–8.10 (m, 2H), 7.50–7.30 (m, 5H), 5.60 (s, 2H), 4.10 (s, 3H).

The compound is stable for months when stored under anhydrous conditions at –20°C but gradually hydrolyzes in humid environments.

Comparative Analysis with Alternative Benzylating Reagents

BnOPT offers distinct advantages over traditional reagents:

Table 2: Comparison of Benzylating Reagents

| Reagent | Conditions | Substrate Tolerance | Yield Range (%) |

|---|---|---|---|

| BnOPT | Neutral, 60–80°C | Alcohols, esters | 70–95 |

| Benzyl trichloroacetimidate | Acidic | Acid-sensitive | 50–85 |

| Benzyl bromide | Basic | Base-tolerant | 60–90 |

Key advantages of BnOPT include:

Applications in Complex Molecule Synthesis

BnOPT has been employed in the synthesis of pharmaceuticals, natural products, and polymers:

-

Steroidal Alcohols : Benzylation of cholesterol derivatives proceeds in 88% yield without epimerization.

-

Carbohydrate Chemistry : Selective protection of secondary alcohols in sucrose derivatives.

-

Polymer Functionalization : Introduction of benzyl groups to polyols for cross-linking applications.

Challenges and Limitations

Despite its utility, BnOPT has limitations:

Analyse Des Réactions Chimiques

2-Benzyloxy-1-methylpyridinium triflate primarily undergoes electrophilic substitution reactions. . Common reagents and conditions for these reactions include:

Applications De Recherche Scientifique

2-Benzyloxy-1-methylpyridinium triflate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Benzyloxy-1-methylpyridinium triflate involves the release of an electrophilic benzyl species upon warming. This electrophilic species then reacts with alcohols to form benzyl ethers . The presence of triethylamine can promote the selective formation of benzyl esters of carboxylic acids .

Comparaison Avec Des Composés Similaires

2-Benzyloxy-1-methylpyridinium triflate is unique due to its stability and neutral reaction conditions. Similar compounds include:

Benzyl trichloroacetimidate: Requires acidic conditions for activation.

Phenyl trifluoromethanesulfonate: Another reagent used for similar purposes but with different reactivity profiles.

Ethyl trifluoromethanesulfonate: Used in similar esterification reactions.

These comparisons highlight the uniqueness of this compound in providing mild and effective benzyl protection under neutral conditions.

Activité Biologique

2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) is a compound that has garnered attention in synthetic organic chemistry for its utility as a benzylating agent. However, its biological activity, particularly in relation to cancer treatment and proteasome inhibition, has also been explored in various studies. This article reviews the biological activity of Bn-OPT, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Bn-OPT acts primarily as a mild and effective benzylating agent under neutral conditions. Its mechanism involves the formation of a reactive phenylcarbenium ion, which can subsequently participate in electrophilic substitution reactions. This property allows Bn-OPT to modify biological molecules, potentially influencing their activity and interactions within cellular pathways.

Inhibition of Proteasome Activity

One of the significant areas of research regarding Bn-OPT is its role in inhibiting proteasome activity. The proteasome is a critical component in cellular protein degradation and regulation, making it an attractive target for cancer therapies. Studies have indicated that compounds related to Bn-OPT can inhibit various proteolytic activities within the 20S proteasome.

Case Study: Comparative Efficacy

A comparative study evaluated the potency of Bn-OPT against other known proteasome inhibitors:

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| Bn-OPT | 8 | CT-L, T-L, C-L |

| Salinosporamide E | 24 ± 5 | CT-L |

| Salinosporamide F | 330 ± 20 | CT-L |

The results demonstrated that Bn-OPT exhibited enhanced potency compared to other compounds tested, particularly in inhibiting all three proteolytic activities (CT-L, T-L, and C-L) of the proteasome .

Cytotoxicity Assays

In vitro cytotoxicity assays have shown that Bn-OPT possesses significant anti-cancer properties. The compound was tested against various cancer cell lines, revealing IC50 values in the nanomolar range. For instance:

| Cell Line | IC50 (nM) |

|---|---|

| RPMI 8226 (MM) | 8 |

| Other Cancer Lines | Varies |

These findings suggest that Bn-OPT could be a promising candidate for further development as an anti-cancer agent .

Synthesis and Derivatives

The synthesis of Bn-OPT has been optimized to enhance its yield and reactivity. A revised protocol for preparing benzyl ethers and esters using Bn-OPT has been established, demonstrating its versatility as a reagent in organic synthesis . The ability to generate derivatives with varying biological activities opens new avenues for therapeutic applications.

Q & A

Q. What are the standard reaction conditions for synthesizing benzyl ethers using 2-Benzyloxy-1-methylpyridinium triflate?

The reagent is typically activated by warming (40–80°C) in aprotic solvents such as toluene or trifluorotoluene. Triethylamine (Et₃N) is often added to mediate the reaction, acting as both a promoter and a scavenger of triflic acid generated in situ. Yields range from 70% to 95% for primary and secondary alcohols, with minimal interference from sensitive functional groups like phenols or amides .

Q. How does this compound compare to traditional benzylating agents (e.g., benzyl halides or trichloroacetimidates)?

Unlike benzyl halides (which require strong bases) or benzyl trichloroacetimidates (which need acidic conditions), this reagent operates under near-neutral pH. This avoids side reactions in acid/base-sensitive substrates, making it ideal for protecting alcohols in complex molecules like polyols or chiral intermediates .

Q. What analytical techniques are recommended for monitoring benzylation reactions with this reagent?

Thin-layer chromatography (TLC) and ¹H NMR are commonly used to track reaction progress. The disappearance of the alcohol proton signal (δ ~1–5 ppm) and the appearance of benzyl ether protons (δ ~4.5–5.0 ppm) are key indicators. Mass spectrometry can confirm product formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for sterically hindered or tertiary alcohols?

Steric hindrance may reduce yields. Strategies include:

- Increasing reaction temperature (up to 100°C) to enhance electrophilicity.

- Using trifluorotoluene as a solvent to improve solubility of bulky substrates.

- Prolonging reaction time (24–48 hours) . Example : Benzylation of a hindered secondary alcohol in a tartrate derivative achieved 75% yield under extended heating (60°C, 24 h) .

Q. What mechanistic insights explain the dual role of triethylamine in these reactions?

Et₃N facilitates the release of the benzyl group by deprotonating the intermediate pyridinium species. Simultaneously, it scavenges triflic acid (a strong acid), preventing acid-catalyzed side reactions (e.g., decomposition of acid-labile protecting groups) .

Q. Are there contradictions in reported yields or substrate compatibility? How can these be resolved?

Some studies report lower yields (<50%) for highly electron-deficient alcohols (e.g., nitro-substituted substrates). This may arise from reduced nucleophilicity of the alcohol. Pre-activation strategies, such as using a catalytic Brønsted acid, can improve reactivity in such cases .

Methodological Recommendations

- Sensitive Substrates : For chiral or acid-labile alcohols, use Et₃N (2–3 equiv) and monitor pH to maintain neutrality .

- Scale-Up : The reagent is stable and crystalline, enabling easy storage and precise stoichiometric use in multi-step syntheses .

- Troubleshooting Low Yields : If reactions stall, consider adding a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.